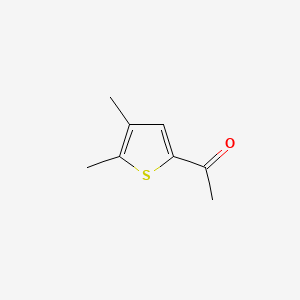

5-Acetyl-2,3-dimethylthiophene

説明

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a significant position in the field of organic chemistry. numberanalytics.comwisdomlib.org Its structure, featuring a planar, aromatic ring, imparts a unique combination of stability and reactivity. wikipedia.org This aromaticity, comparable to that of benzene (B151609), allows thiophene and its derivatives to undergo a variety of chemical reactions, most notably electrophilic substitution. numberanalytics.comwikipedia.org The discovery of thiophene dates back to the late 19th century when it was first isolated from coal tar. numberanalytics.com Since then, thiophene has evolved from a chemical curiosity into a vital building block in the synthesis of a wide array of complex molecules. numberanalytics.com

The versatility of the thiophene ring is a key reason for its importance. numberanalytics.com Thiophene derivatives are integral components in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comcognizancejournal.com In medicinal chemistry, the thiophene nucleus is often used as a bioisostere for the benzene ring, meaning it can replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org This strategy has been successfully employed in the design of various drugs. wikipedia.orgnih.gov Furthermore, the electronic properties of thiophenes make them suitable for applications in materials science, such as in the creation of conductive polymers and organic semiconductors. cognizancejournal.comontosight.ai

Overview of Acetylthiophene Derivatives in Chemical Research

Among the vast family of thiophene derivatives, acetylthiophenes represent a particularly important and well-studied subclass. These compounds are characterized by the presence of an acetyl group attached to the thiophene ring. The ketone functionality of acetylthiophenes makes them valuable intermediates in organic synthesis. mdpi.comsciforum.net They serve as precursors for the preparation of a diverse range of more complex thiophene-containing molecules with potential biological and pharmacological activities. mdpi.comsciforum.nettandfonline.com

The reactivity of acetylthiophenes allows for a variety of chemical transformations. The acetyl group can undergo reactions typical of ketones, while the thiophene ring remains available for electrophilic substitution and other modifications. This dual reactivity provides chemists with a powerful tool for constructing new molecular architectures. Research into acetylthiophene derivatives has led to the discovery of compounds with a broad spectrum of applications, including their use as flavoring agents and in the development of novel therapeutic agents. tandfonline.comnih.gov

Clarification of Isomeric Nomenclature: 5-Acetyl-2,3-dimethylthiophene vs. 3-Acetyl-2,5-dimethylthiophene (B1297827) and its Research Dominance

Within the realm of dimethyl-substituted acetylthiophenes, it is crucial to distinguish between different isomers, as their chemical properties and research focus can vary significantly. Two such isomers are this compound and 3-acetyl-2,5-dimethylthiophene. The nomenclature indicates the specific positions of the acetyl and methyl groups on the thiophene ring.

While both are structurally similar, a survey of the scientific literature and chemical databases reveals a notable disparity in the volume of research dedicated to each. 3-Acetyl-2,5-dimethylthiophene has garnered considerably more attention. nih.govscbt.comacs.orgfoodb.catandfonline.comsigmaaldrich.comnih.govchemicalbook.comthermofisher.krthermofisher.com It has been investigated for its applications in various fields, including its use in the synthesis of heterocyclic ketimines and thiosemicarbazones, as a flavoring agent, and more recently, as an additive in the development of high-performance perovskite solar cells. scbt.comacs.orgtandfonline.comchemicalbook.comthermofisher.kr In contrast, this compound is a less extensively studied compound, with fewer documented applications and research findings. chemicalbook.com This article will focus specifically on the available information regarding the synthesis, properties, and reactions of this compound.

Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 3-Acetyl-2,5-dimethylthiophene | Thiophene |

| Molecular Formula | C₈H₁₀OS | C₈H₁₀OS scbt.com | C₄H₄S wikipedia.org |

| Molecular Weight | 154.23 g/mol | 154.23 g/mol scbt.com | 84.14 g/mol wikipedia.org |

| CAS Number | 66587-69-7 | 2530-10-1 scbt.com | 110-02-1 wikipedia.org |

| Appearance | - | Liquid sigmaaldrich.com | Colorless liquid wikipedia.org |

| Boiling Point | - | 105-108 °C at 15 mmHg sigmaaldrich.com | 84 °C wikipedia.org |

| Density | - | 1.086 g/mL at 25 °C sigmaaldrich.com | 1.051 g/mL wikipedia.org |

| Refractive Index | - | n20/D 1.544 sigmaaldrich.com | 1.5287 wikipedia.org |

Synthesis and Reactions of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 2,3-dimethylthiophene (B3031705). This reaction typically involves treating 2,3-dimethylthiophene with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. To ensure high regioselectivity and prevent unwanted side reactions, the reaction is carried out under controlled temperature conditions, often between 0 and 5°C, and in an inert atmosphere. Following the reaction, the mixture is quenched with ice-water, and the desired product is purified using techniques like column chromatography.

Once synthesized, this compound can participate in several chemical reactions. The thiophene ring, being electron-rich, is susceptible to electrophilic substitution reactions, including halogenation, nitration, and sulfonation. The acetyl group can also undergo nucleophilic substitution, leading to the formation of various derivatives such as thiosemicarbazones and semicarbazones.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4,5-dimethylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANYJDXGTCXYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305461 | |

| Record name | 5-Acetyl-2,3-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66587-69-7 | |

| Record name | Ethanone,5-dimethyl-2-thienyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyl-2,3-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Acetyl Dimethylthiophenes

Direct Acylation Routes for Thiophene (B33073) Ring Systems

Direct acylation methods are the most common strategies for the synthesis of acetylthiophenes. These electrophilic substitution reactions introduce an acyl group onto the thiophene ring, with the regioselectivity being a key consideration.

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of 5-Acetyl-2,3-dimethylthiophene. This method typically involves the reaction of 2,3-dimethylthiophene (B3031705) with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.

Research has shown that under optimized conditions, Friedel-Crafts acylation of 2,3-dimethylthiophene can achieve yields of up to 90% for the desired 5-acetylated product. A specific laboratory procedure involves dissolving benzoyl chloride in a methylene (B1212753) chloride solution containing 2,3-dimethylthiophene and adding this mixture to an aluminum trichloride (B1173362) solution in methylene chloride at 0-5°C. google.com

| Reactants | Catalyst | Conditions | Product | Yield |

| 2,3-dimethylthiophene, Acetyl chloride/Acetic anhydride | Aluminum chloride | 0–5°C, anhydrous | This compound | Up to 90% |

| 2,3-dimethylthiophene, Benzoyl chloride | Aluminum trichloride | 0-5°C, then reflux | 5-Benzoyl-2,3-dimethylthiophene | Not specified |

Table 1: Examples of Friedel-Crafts Acylation of 2,3-dimethylthiophene

Nafion-H, a perfluorinated resin sulfonic acid, has emerged as a viable solid acid catalyst for the acylation of thiophenes. oup.comarkat-usa.org This heterogeneous catalyst offers advantages such as ease of separation, reusability, and being more environmentally friendly compared to traditional Lewis acids. oup.comarkat-usa.org

In the context of thiophene acylation, Nafion-H has been shown to effectively catalyze the reaction between thiophene and acyclic acid anhydrides, yielding 2-acylthiophenes in moderate yields. oup.com The reaction is typically carried out under reflux conditions in a solvent like dichloromethane. oup.com Studies have demonstrated that Nafion-H exhibits superior catalytic activity compared to other solid acids like Amberlyst 15. oup.com However, the catalyst's activity can decrease upon reuse due to the adsorption of polymeric materials. oup.com

| Thiophene | Acylating Agent | Catalyst | Solvent | Product |

| Thiophene | Acetic anhydride | Nafion-H | Dichloromethane | 2-Acetylthiophene (B1664040) oup.com |

| Thiophene | Propionic anhydride | Nafion-H | Dichloromethane | 2-Propionylthiophene oup.com |

| Thiophene | Benzoic anhydride | Nafion-H | 1,2-dichloroethane | 2-Benzoylthiophene oup.com |

Table 2: Nafion-H-Catalyzed Acylation of Thiophene

Ytterbium(III) trifluoromethanesulfonate (B1224126) [Yb(OTf)₃] is a lanthanide triflate that has proven to be an effective catalyst for the Friedel-Crafts acylation of substituted thiophenes. researchgate.netzenodo.org This catalyst is notable for its ability to function in catalytic amounts and its potential for reuse. zenodo.org

Research has shown that Yb(OTf)₃ can catalyze the acylation of furan (B31954) and thiophene with acyl chlorides in ionic liquids, such as [BPy][BF₄], providing satisfactory yields of the corresponding ketones. zenodo.org The use of an ionic liquid as the solvent/catalyst system allows for easy recycling. zenodo.org It has been observed that the reaction proceeds faster with acyl chlorides than with anhydrides. zenodo.org

| Substrate | Acylating Agent | Catalyst | Solvent | Product |

| Furan | Acetyl chloride | Yb(OTf)₃ | [BPy][BF₄] | 2-Acetylfuran zenodo.org |

| Thiophene | Acetyl chloride | Yb(OTf)₃ | [BPy][BF₄] | 2-Acetylthiophene zenodo.org |

Table 3: Yb(OTf)₃-Catalyzed Acylation in Ionic Liquid

Zinc chloride (ZnCl₂) serves as an effective catalyst for the acylation of thiophene, particularly when used in small, catalytic amounts. acs.orggoogle.com It has been found to be effective for the acylation of thiophene using acid anhydrides and halides, with catalyst amounts ranging from 0.01 to 0.03 mole per mole of the acylating agent. acs.org

The acylation of thiophene with acetic anhydride in the presence of zinc chloride can produce 2-acetylthiophene. acs.org For instance, refluxing a mixture of thiophene, acetic anhydride, and a catalytic amount of zinc chloride yields the desired product. google.com Zinc chloride can also catalyze the formation of di-acylated products, such as 2,5-diacetylthiophene, from the reaction of 2-acetylthiophene with acetic anhydride. acs.org Zinc dust has also been reported as a highly active and reusable catalyst for the acylation of various functional groups, including thiophenol, under solvent-free conditions. researchgate.net

| Substrate | Acylating Agent | Catalyst | Conditions | Product |

| Thiophene | Acetic anhydride | Zinc chloride | Reflux | 2-Acetylthiophene google.com |

| 2-Acetylthiophene | Acetic anhydride | Zinc chloride | Not specified | 2,5-Diacetylthiophene acs.org |

Table 4: Zinc Chloride-Catalyzed Acylation of Thiophene

Acylation of thiophenes using acid anhydrides is a widely practiced method, often catalyzed by acids like phosphoric acid, which provides an efficient route to acylthiophenes. iust.ac.ir Solid-acid catalysts, such as the zeolite Hβ, have also been successfully employed for the acetylation of thiophene with acetic anhydride, achieving high conversion rates and yields of 2-acetylthiophene. tsijournals.com These solid catalysts offer the advantage of being recoverable and reusable. tsijournals.com

The reaction conditions, including temperature and the molar ratio of reactants, significantly influence the reaction's efficiency. tsijournals.com For example, with the Hβ catalyst, an increase in the reaction temperature and the molar ratio of acetic anhydride to thiophene can lead to higher yields of 2-acetylthiophene. tsijournals.com

| Thiophene | Acylating Agent | Catalyst | Conditions | Product | Yield |

| Thiophene | Acetic anhydride | Hβ zeolite | 60°C, Molar ratio 1:3 | 2-Acetylthiophene | 98.6% tsijournals.com |

| Thiophene | Acetic anhydride | C25 zeolite | 80°C, 5h | 2-Acetylthiophene | 96.3% conversion researchgate.net |

Table 5: Acylation of Thiophene with Acetic Anhydride using Solid-Acid Catalysts

Synthesis of 3-Acetyl-2,5-dimethylthiophene (B1297827) via Cyclization or Functionalization

3-Acetyl-2,5-dimethylthiophene is a significant isomer and a valuable chemical intermediate. scbt.comchemicalbook.com It is utilized in the synthesis of various other compounds, including heterocyclic ketimines and their thiosemicarbazone and semicarbazone derivatives. scbt.comchemicalbook.comthermofisher.kr

While direct acylation of 2,5-dimethylthiophene (B1293386) would be expected to primarily yield the 3-acetyl derivative, the literature reviewed focuses more on its application as a starting material. For instance, it is used in the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are then used to synthesize pyrazolines. nih.gov Theoretical studies have also explored its use as an additive in perovskite solar cells to control crystallization and passivate defect states. acs.org

Ring Cyclization Approaches for Substituted Thiophenes

The construction of the thiophene nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed to create substituted thiophenes from acyclic precursors. These ring cyclization strategies offer flexibility in introducing various substituents onto the thiophene ring.

Innovative approaches for the regioselective synthesis of substituted thiophenes often rely on the heterocyclization of functionalized alkynes. nih.gov These methods can construct the thiophene ring with a desired substitution pattern in a single, atom-economical step. nih.gov For instance, one-pot synthesis protocols have been developed where 1,3-dicarbonyl compounds react with carbon disulfide and subsequently with alkyl and methylene active bromides to yield highly substituted thiophenes. acs.org This approach demonstrates the construction and modification of the thiophene ring in a single process, enhancing structural diversity from readily available materials. acs.org

Other notable cyclization methods include:

Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. nih.gov

Copper-promoted cyclization of S-containing alkyne derivatives. nih.gov

Multicomponent reactions (MCRs) , which are efficient for creating polysubstituted thiophenes. bohrium.com

Iodocyclization reactions of thioenynes to form 3-iodothiophenes. bohrium.com

While these cyclization methods are powerful for creating a wide array of substituted thiophenes, the most common and direct route to this compound involves the acylation of 2,3-dimethylthiophene rather than a de novo ring construction.

Vilsmeier–Haack Reaction for 2-Acetylthiophene Derivatives as Precursors

The Vilsmeier-Haack reaction is a versatile tool in organic synthesis, widely used for formylation and chloroformylation. mdpi.comcore.ac.uk While not typically used for the direct synthesis of this compound, it is instrumental in preparing 2-acetylthiophene derivatives that serve as important precursors for more complex molecules. mdpi.comsciforum.net

A key application is the chloroformylation of ketones to produce β-chloroacroleins. mdpi.comsciforum.net This process involves reacting an acetophenone (B1666503) derivative with the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and DMF) to form a β-chloroacrolein. mdpi.comsciforum.net These intermediates can then undergo cyclization with a sulfur source to yield 5-aryl-2-acetylthiophenes. mdpi.comsciforum.net This two-step process highlights the role of the Vilsmeier-Haack reaction in building up the necessary precursors for substituted acetylthiophenes. mdpi.com

The reaction has also been employed to create N-formohydrazides and pyrazole-4-carbaldehydes from hydrazones of 2-acetylthiophene, demonstrating its utility in modifying acetylthiophene derivatives. core.ac.uk

Table 1: Vilsmeier-Haack Reaction in Thiophene Synthesis

| Application | Reactants | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Chloroformylation/Cyclization | Acetophenone derivatives, Vilsmeier-Haack reagent, Sulfur source | β-Aryl-β-chloroacrolein | 5-Aryl-2-acetylthiophene | mdpi.com, sciforum.net |

Green Chemistry Approaches in Acetylthiophene Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acetylthiophenes to develop more sustainable and environmentally friendly processes. ekb.eg These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. ekb.eg

One significant green strategy involves the use of reusable catalysts for the acylation of thiophene. For the synthesis of 2-acetylthiophene, a solid acid catalyst like Amberlyst 15 resin can be used instead of traditional Lewis acids. acs.org This heterogeneous catalyst can be easily recovered and reused multiple times without a significant loss of activity. acs.org Furthermore, this method allows for a "telescoped" reaction, where the product from the acylation step can be used directly in the next reaction without a separate workup, minimizing waste and processing time. acs.org

Other green approaches include:

Solvent-free reactions : A Chinese patent describes a method for preparing 2-acetylthiophene by reacting thiophene with acetic anhydride without a solvent, reducing the environmental impact of organic solvents. google.com

Microwave-assisted synthesis : This technique can significantly accelerate reaction rates and improve yields. It has been used in the synthesis of metal complexes from hydrazones derived from 2-acetylthiophene. researcher.life

These methodologies represent a shift towards more sustainable practices in the chemical industry, offering efficient and cleaner routes to acetylthiophene compounds. ekb.eg

Alternative Synthetic Pathways

Beyond the methods described, the most prevalent and direct synthetic route to this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves treating 2,3-dimethylthiophene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically performed under controlled temperature conditions (e.g., 0–5°C) to ensure high regioselectivity for the 5-position and to prevent side reactions.

Table 2: Friedel-Crafts Acylation for this compound

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|

Research into alternative pathways has explored the use of organometallic intermediates. For example, manganese carbonyl complexes of thiophene can be functionalized by nucleophiles. This method offers a controlled way to introduce substituents onto the thiophene ring and could potentially be adapted for the synthesis of specific isomers like this compound.

Additionally, the reactivity of the acetyl group in acetyl-dimethylthiophenes opens up further synthetic possibilities. For instance, 3-Acetyl-2,5-dimethylthiophene undergoes Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones, which are valuable intermediates for synthesizing other heterocyclic compounds like pyrazolines. nih.gov

Chemical Reactivity and Derivatization of 3 Acetyl 2,5 Dimethylthiophene

Condensation Reactions

Condensation reactions involving the acetyl group of 3-acetyl-2,5-dimethylthiophene (B1297827) are a cornerstone of its chemical utility. These reactions pave the way for the synthesis of a wide array of complex molecules with potential biological activities.

The crossed-aldol condensation of 3-acetyl-2,5-dimethylthiophene with various aromatic aldehydes has been shown to proceed stereoselectively, yielding (2E)-3-aryl-1-(thien-3-yl/fur-3-yl)-prop-2-en-1-ones. aphrc.orgresearchgate.net This reaction is often carried out in an aqueous medium, presenting an environmentally friendly approach. aphrc.orgkau.edu.sa The use of surfactants like cetyltrimethylammonium bromide can facilitate these reactions in heterogeneous phases, leading to excellent yields in a short time. researchgate.net For instance, the reaction with 4-nitrobenzaldehyde (B150856) in the presence of sodium hydroxide (B78521) produces (2E)-1-(2,5-dimethyl-3-thienyl)3-(4-nitrophenyl)propenone in high yield. mdpi.com These reactions are significant as the resulting α,β-unsaturated ketones, or chalcones, are valuable intermediates in organic synthesis. mdpi.com

A notable example is the synthesis of a bis-chalcone through the reaction of 3-acetyl-2,5-dimethylthiophene with terephthalaldehyde (B141574) in an ethanolic sodium hydroxide solution. mdpi.commdpi.com This reaction, stirred at room temperature, yields (2E,2′E)-3,3'-(1,4-phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]. mdpi.com The structure of this bis-chalcone has been confirmed using various spectroscopic methods. mdpi.com

Table 1: Examples of Crossed-Aldol Condensation Products

| Aromatic Aldehyde | Product |

| 4-Nitrobenzaldehyde | (2E)-1-(2,5-dimethyl-3-thienyl)3-(4-nitrophenyl)propenone mdpi.com |

| Terephthalaldehyde | (2E,2′E)-3,3'-(1,4-phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one] mdpi.com |

| 3,4-Dimethoxy benzaldehyde | 3-(3,4-dimethoxy-phenyl)-1-(2,5-dimethyl-thiophen-3-yl)-propenone eurjchem.comresearchgate.net |

| p-Dimethylamino benzaldehyde | 3-(4-dimethylamino-phenyl)-1-(2,5-dimethyl-thiophen-3-yl)-propenone asianpubs.org |

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from 3-acetyl-2,5-dimethylthiophene and various aromatic or heteroaromatic aldehydes. wjpps.comacs.org This base-catalyzed reaction is fundamental to the creation of 1,3-diaryl-2-propen-1-ones. mdpi.comwjpps.com The synthesis can be efficiently carried out using conventional heating or microwave irradiation, with the latter often providing higher yields in shorter reaction times. kau.edu.sascholarsresearchlibrary.com

For example, a series of novel chalcones were synthesized by condensing 3-acetyl-2,5-dimethylthiophene with substituted aromatic aldehydes. wjpps.com Similarly, the reaction with 9-ethyl-3-carbazolecarboxaldehyde using the Claisen-Schmidt method yields novel chalcones containing a carbazole (B46965) ring. sjpas.com These chalcones are not only important for their potential biological activities but also serve as intermediates for synthesizing other heterocyclic compounds. mdpi.comwjpps.com

Table 2: Chalcones Synthesized via Claisen-Schmidt Condensation

| Aldehyde | Chalcone (B49325) Product |

| Substituted aromatic aldehydes | 1-(2,5-dimethylthiophen-3-yl)-3-(substituted aryl)prop-2-en-1-one wjpps.com |

| 9-Ethyl-3-carbazolecarboxaldehyde | 1-(2,5-Dimethylthiophen-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one acs.orgsjpas.com |

3-Acetyl-2,5-dimethylthiophene readily reacts with hydrazine (B178648) derivatives like thiosemicarbazide (B42300) and semicarbazide (B1199961) to form corresponding thiosemicarbazone and semicarbazone derivatives. scbt.comthermofisher.inthermofisher.krsigmaaldrich.com These reactions are crucial for the synthesis of heterocyclic ketimines. scbt.comthermofisher.inthermofisher.kr The resulting products, such as 3-acetyl-2,5-dimethylthiophene thiosemicarbazone and 3-acetyl-2,5-dimethylthiophene semicarbazone, are stable compounds that can be further utilized in coordination chemistry and for the synthesis of other heterocyclic systems. nih.govajchem-b.com

The reaction is typically carried out by refluxing equimolar amounts of 3-acetyl-2,5-dimethylthiophene and the respective hydrazine derivative in a suitable solvent like methanol. researchgate.net These ketimines can act as ligands, coordinating with metal ions to form complexes. nih.gov

Nucleophilic Additions and Substitutions

The carbon atom of the acetyl group in 3-acetyl-2,5-dimethylthiophene is electrophilic and thus susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various heterocyclic systems.

As mentioned previously, the reaction of 3-acetyl-2,5-dimethylthiophene with thiosemicarbazide and semicarbazide hydrochloride leads to the formation of new heterocyclic ketimines. nih.gov Specifically, these reactions yield 3-acetyl-2,5-dimethylthiophene thiosemicarbazone and 3-acetyl-2,5-dimethylthiophene semicarbazone, respectively. scbt.comthermofisher.innih.gov These ketimines have been synthesized using both conventional heating and microwave irradiation methods. nih.gov Spectroscopic studies have confirmed that these ligands can coordinate to metal atoms in a bidentate fashion. nih.gov

The chalcones derived from 3-acetyl-2,5-dimethylthiophene are key intermediates in the synthesis of pyrazoline and pyrimidine (B1678525) derivatives. eurjchem.comresearchgate.netasianpubs.org For instance, treatment of the chalcone derived from terephthalaldehyde with reagents such as thiosemicarbazide, phenyl hydrazine, guanidine (B92328) hydrochloride, or thiourea (B124793) affords the corresponding pyrazoline, pyrazole, and pyrimidine derivatives in good yields. mdpi.comnih.gov

Similarly, various pyrazoline and pyrimidine derivatives have been synthesized by reacting the chalcone 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone with thiosemicarbazide, phenyl hydrazine, hydrazine hydrate, thiourea, or urea, often under microwave irradiation to achieve good to excellent yields. eurjchem.comresearchgate.net The cyclization of chalcones to form these five- and six-membered heterocyclic rings is a well-established synthetic route. mdpi.com These derivatives are of significant interest due to their potential pharmacological activities. asianpubs.org

Table 3: Synthesized Heterocyclic Derivatives from Chalcones

| Chalcone Precursor | Reagent | Heterocyclic Product |

| (2E,2′E)-3,3'-(1,4-phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one] | Thiosemicarbazide | Pyrazoline derivative mdpi.com |

| (2E,2′E)-3,3'-(1,4-phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one] | Phenyl hydrazine | Pyrazole derivative mdpi.com |

| (2E,2′E)-3,3'-(1,4-phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one] | Guanidine hydrochloride | Pyrimidine derivative mdpi.com |

| 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone | Hydrazine hydrate | Pyrazoline derivative eurjchem.comresearchgate.net |

| 3-(4-dimethylamino-phenyl)-1-(2,5-dimethyl-thiophen-3-yl)-propenone | Thiourea | Pyrimidine derivative asianpubs.org |

Oxidative Addition Reactions (e.g., with elemental tellurium)

Research has demonstrated that 3-acetyl-2,5-dimethylthiophene can undergo oxidative addition reactions, particularly with elemental tellurium. The reaction of the lithiated form of 3-acetyl-2,5-dimethylthiophene with tellurium powder leads to the formation of organotellurium compounds. researchgate.net Specifically, the process involves the insertion of tellurium into the carbon-lithium bond.

Further reactions of the resulting organotelluride with dihalogens (bromine and iodine) result in the synthesis of diorganotellurium(IV) dihalides. researchgate.net These reactions are classic examples of oxidative addition, where the oxidation state of the tellurium atom increases from 0 in its elemental form to +2 in the initial organotelluride and subsequently to +4 in the dihalide derivatives. The stability and structure of these tellurium(IV) compounds are influenced by the nature of the halogen ligands. researchgate.net

Table 1: Oxidative Addition Products of 3-Acetyl-2,5-dimethylthiophene with Tellurium

| Reactant(s) | Product | Product Class | Reference |

| Lithiated 3-acetyl-2,5-dimethylthiophene, Te powder | (2,5-dimethyl-3-thienylacetyl)telluride intermediate | Organotelluride | researchgate.net |

| Organotelluride intermediate, Dihalogen (Br₂, I₂) | Diorganotellurium(IV) dihalides | Organotellurium(IV) Compound | researchgate.net |

Formation of Organometallic Complexes

3-Acetyl-2,5-dimethylthiophene serves as a ligand in the formation of various organometallic complexes, utilizing its sulfur and oxygen atoms as coordination sites.

The tellurium derivatives mentioned previously represent a key class of organometallic complexes derived from this thiophene (B33073). researchgate.netacs.orglookchem.com In these compounds, a direct carbon-tellurium bond is formed, establishing a stable organometallic linkage. researchgate.net

In a different context, 3-acetyl-2,5-dimethylthiophene (ADT) has been explored as a dual-functional additive in materials science, specifically in the fabrication of perovskite solar cells. acs.org In this application, it forms coordination complexes with lead(II) ions (Pb²⁺) present in the perovskite material. Theoretical calculations suggest that both the carbonyl (C=O) group and the thiophene's sulfur atom can interact with the lead ions. acs.org The dominant interaction occurs through the carbonyl group, which forms a coordinate bond with the undercoordinated Pb²⁺ ions, a process referred to as defect passivation. This interaction helps to stabilize the perovskite structure. acs.org

Table 2: Examples of Organometallic Complexes and Interactions

| Metal Center | Interacting Group(s) on Ligand | Application/Study | Type of Interaction | Reference |

| Tellurium (Te) | Thiophene ring carbon | Synthesis of organotellurium compounds | Covalent Bond (C-Te) | researchgate.net |

| Lead (Pb²⁺) | Carbonyl group (dominant), Sulfur atom | Perovskite solar cell stabilization | Coordinate Bond | acs.org |

Rearrangement and Functional Group Interconversion Studies

The acetyl group of 3-acetyl-2,5-dimethylthiophene is a primary site for functional group interconversion. It can be transformed into other functional groups through condensation reactions. For instance, it is used as a precursor in the synthesis of heterocyclic ketimines. chemicalbook.com

Specifically, it reacts with thiosemicarbazide and semicarbazide to yield 3-acetyl-2,5-dimethylthiophene thiosemicarbazone and 3-acetyl-2,5-dimethylthiophene semicarbazone, respectively. chemicalbook.com These reactions involve the condensation of the amine group of the (thio)semicarbazide with the carbonyl carbon of the acetyl group, resulting in the formation of a carbon-nitrogen double bond (imine) and the elimination of a water molecule. This demonstrates a straightforward method for converting the ketone functionality into a thiosemicarbazone or semicarbazone group.

Metabolic studies also point towards functional group interconversions, where the acetyl and methyl side chains can be modified within biological systems. researchgate.net

Table 3: Functional Group Interconversion Reactions

| Reagent | Resulting Functional Group | Product Name | Reference |

| Thiosemicarbazide | Thiosemicarbazone | 3-acetyl-2,5-dimethylthiophene thiosemicarbazone | chemicalbook.com |

| Semicarbazide | Semicarbazone | 3-acetyl-2,5-dimethylthiophene semicarbazone | chemicalbook.com |

Thiophene Ring Modification Chemistry

The thiophene ring itself can undergo modification, although its reactivity is influenced by the existing substituents. The two methyl groups at positions 2 and 5 are electron-donating, which activates the ring towards electrophilic substitution, while the acetyl group at position 3 is electron-withdrawing and deactivating. The only unsubstituted position on the ring is at C4.

A significant reaction for modifying the thiophene core is oxidative cycloaddition. Thiophenes can be treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form a thiophene S-monoxide intermediate. This highly reactive intermediate can then undergo in-situ cycloaddition reactions with various dienophiles. acs.org The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), has been shown to enhance the yields of these oxidative cycloadditions considerably. acs.org This methodology allows for the transformation of the thiophene ring into other cyclic or bicyclic structures.

Furthermore, the electron-rich nature of the thiophene ring makes it susceptible to standard electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, although the conditions must be controlled to avoid polymerization. scribd.com For 3-acetyl-2,5-dimethylthiophene, the directing effects of the substituents would steer incoming electrophiles primarily to the vacant C4 position.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 5-Acetyl-2,3-dimethylthiophene by mapping its hydrogen and carbon environments.

The ¹H NMR spectrum of this compound provides definitive evidence for its proton framework. The spectrum is characterized by distinct signals corresponding to the aromatic proton on the thiophene (B33073) ring and the protons of the methyl and acetyl substituents.

The single proton on the thiophene ring (H-4) is expected to appear as a singlet, confirming the substitution pattern. The methyl groups attached to the thiophene ring at positions 2 and 3 typically show signals in the range of δ 2.1–2.5 ppm. The protons of the acetyl group's methyl moiety are also observed as a sharp singlet, generally found in a slightly more downfield region of δ 2.6–2.8 ppm due to the deshielding effect of the adjacent carbonyl group.

| Proton Assignment | Expected Chemical Shift (δ) (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiophene Ring Proton (H-4) | ~7.0-7.5 | Singlet (s) | 1H |

| Acetyl Methyl Protons (-COCH₃) | 2.6-2.8 | Singlet (s) | 3H |

| Ring Methyl Protons (C₂-CH₃, C₃-CH₃) | 2.1-2.5 | Singlet (s) | 6H |

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The most distinct signal in the spectrum is that of the carbonyl carbon from the acetyl group, which appears significantly downfield at approximately δ 200 ppm. The carbon atoms of the thiophene ring resonate in the aromatic region, typically between δ 120-150 ppm. The specific shifts of the five ring carbons confirm the substitution pattern. The methyl carbons attached to the ring and the acetyl methyl carbon appear in the upfield region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ) (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~200 |

| Thiophene Ring Carbons (C2, C3, C4, C5) | 120-150 |

| Acetyl Methyl Carbon (-COCH₃) | 25-30 |

| Ring Methyl Carbons (C₂-CH₃, C₃-CH₃) | 14-20 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are crucial for identifying the functional groups and analyzing the vibrational modes of the molecule.

The IR and Raman spectra of this compound display a series of absorption bands corresponding to the various stretching and bending vibrations within the molecule. A prominent feature is the strong absorption band for the C=O stretching vibration of the ketone, which is typically observed around 1680 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene ring are expected near 3100 cm⁻¹. Other significant vibrations include C-C stretching within the thiophene ring, C-H bending, and the C-S stretching modes, which provide a complete vibrational fingerprint of the compound.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | 2900-3000 | Medium |

| Carbonyl (C=O) Stretch | ~1680 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |

| C-S Stretch | 600-800 | Weak-Medium |

The IR spectrum serves as a rapid and effective tool for confirming the presence of key functional groups. The intense band at approximately 1680 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in the acetyl substituent. The presence of bands around 3100 cm⁻¹ and in the 1400-1600 cm⁻¹ region confirms the existence of the aromatic thiophene ring. Aliphatic C-H stretching bands just below 3000 cm⁻¹ further verify the presence of the methyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum typically shows a distinct molecular ion peak (M⁺). For this compound, with a molecular formula of C₈H₁₀OS, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 154, confirming its molecular weight.

The fragmentation pattern offers further structural proof. A common and significant fragmentation pathway is the loss of the acetyl group (•COCH₃, 43 mass units), resulting in a prominent peak at m/z 111. This fragment corresponds to the stable 2,3-dimethylthiophene (B3031705) cation. Another characteristic fragmentation is the loss of a methyl radical (•CH₃, 15 mass units) from the molecular ion, leading to a peak at m/z 139.

| m/z | Assignment | Description |

|---|---|---|

| 154 | [M]⁺ | Molecular Ion |

| 139 | [M - CH₃]⁺ | Loss of a methyl group |

| 111 | [M - COCH₃]⁺ | Loss of the acetyl group |

X-ray Diffraction (XRD) for Solid-State Structure Determination

However, the utility of XRD in the study of related thiophene derivatives is well-documented. For instance, structural analyses of various substituted thiophenes have been crucial in understanding structure-property relationships in materials science and medicinal chemistry. For derivatives of the isomeric "3-Acetyl-2,5-dimethylthiophene," X-ray crystallography has been employed to confirm the structures of more complex molecules derived from it, such as chalcones and their subsequent heterocyclic products. These studies confirm the connectivity and stereochemistry of the reaction products, which is essential for interpreting their biological or material properties.

In the broader context of thiophene chemistry, XRD studies have revealed how different substituents on the thiophene ring influence crystal packing and intermolecular interactions, which in turn affect the material's bulk properties. Should single crystals of "this compound" be grown and analyzed, the resulting data would provide invaluable, definitive information about its solid-state conformation and packing arrangement.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, such as melting, crystallization, and glass transitions. Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.

Specific experimental DSC or TGA data for "this compound" are not extensively reported in the available literature. However, the application of these techniques to analogous compounds underscores their importance in characterizing thiophene derivatives.

For example, thermal analyses of chalcones synthesized from the related isomer "3-Acetyl-2,5-dimethylthiophene" have been conducted to understand their thermal behavior. researchgate.net Similarly, studies on other thiophene-containing polymers and materials often report DSC and TGA data to establish their thermal stability and processing windows. femaflavor.org For instance, research on thieno[3,2-b]thiophene (B52689) derivatives reported melting points and decomposition temperatures, highlighting the stability of the thiophene-based structures. femaflavor.org

A hypothetical DSC analysis of "this compound," which is a liquid at room temperature, would be expected to show endothermic peaks corresponding to its boiling point. TGA would reveal the onset temperature of decomposition, giving an indication of its thermal stability. This information would be particularly valuable for applications where the compound might be subjected to elevated temperatures.

| Thermal Analysis Technique | Information Obtained | Relevance to this compound |

| Differential Scanning Calorimetry (DSC) | Melting point, boiling point, glass transition temperature, heat of fusion/vaporization. | Would provide data on phase transition temperatures and energetics. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, residue content. | Would determine the temperature range in which the compound is stable and the pattern of its thermal decomposition. |

Other Spectroscopic Methods (e.g., Electronic Spectroscopy)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated system.

For "this compound," the electronic spectrum is influenced by the thiophene ring and the acetyl substituent. The thiophene ring itself has characteristic π → π* transitions. The acetyl group, being a chromophore, also contributes to the UV-Vis absorption, typically through n → π* and π → π* transitions. The conjugation of the acetyl group with the thiophene ring is expected to shift the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted thiophene.

While detailed experimental UV-Vis spectra for "this compound" are not widely published, computational studies based on Time-Dependent Density Functional Theory (TD-DFT) predict a λmax of approximately 270 nm. This absorption is characteristic of the electronic transitions within the conjugated system of the molecule.

| Spectroscopic Method | Predicted/Observed Feature | Interpretation |

| UV-Vis Spectroscopy | λmax ≈ 270 nm (predicted) | Corresponds to electronic transitions (likely π → π*) within the acetyl-substituted dimethylthiophene conjugated system. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the electronic structure and reactivity of molecules. For a compound like 5-Acetyl-2,3-dimethylthiophene, these theoretical approaches could provide significant insights.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A typical study would involve optimizing the geometry of this compound and then calculating various electronic descriptors. While such calculations are feasible, specific results from DFT studies on this molecule have not been reported in the reviewed literature. Methodological descriptions found for similar compounds suggest that calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311+G(d,p) to model electron density and predict reactive sites.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior, including its ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. At present, there is no published data detailing the specific HOMO and LUMO energy values for this compound.

The energy gap (ΔE), the difference between the LUMO and HOMO energies, is a critical parameter for assessing the stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. A quantitative energy gap analysis for this compound based on DFT calculations has not been found in the available scientific literature.

The dipole moment is a measure of the net molecular polarity, which arises from the charge distribution within the molecule. Theoretical calculations can provide a precise value for the dipole moment, offering insights into the molecule's interaction with polar solvents and other molecules. However, specific calculated values for the dipole moment of this compound are not available in published research. Discrepancies between theoretical and any future experimental values could potentially be reconciled using advanced computational models, such as those incorporating solvent effects.

Chemical hardness (η) and softness (S) are concepts derived from the HOMO-LUMO energy gap that help to quantify the resistance of a molecule to change in its electron distribution. Hardness is half the energy gap (η = (E_LUMO - E_HOMO) / 2), while softness is the reciprocal of hardness. These parameters are useful in predicting the behavior of the molecule in chemical reactions. Specific values for the molecular hardness and softness of this compound have not been documented.

Ab initio molecular orbital calculations, such as the high-accuracy Gaussian-n (G2, G3) theories, provide another avenue for obtaining precise thermochemical and structural data. These methods are computationally intensive but offer a high level of theoretical accuracy. A search for studies employing G2 or G3 levels of theory for this compound did not yield any results.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Thermochemical Studies

While the specific enthalpy of combustion for this compound has not been experimentally determined, data for related isomers have been reported. For instance, the standard molar enthalpies of combustion for liquid 2-acetyl-3-methylthiophene, 2-acetyl-4-methylthiophene, and 2-acetyl-5-methylthiophene (B1664034) have been determined using rotating-bomb combustion calorimetry mdpi.com. Similarly, the standard molar enthalpy of combustion for crystalline 3-acetyl-2-methyl-5-phenylthiophene (B1301570) has also been measured mdpi.com.

These experimental values are crucial for deriving the enthalpies of formation and for understanding the stability of these compounds. Computational methods, such as the group-additivity method, can also be employed to calculate the standard heat of combustion for organic molecules, and these methods have been tested against experimental data for a wide range of compounds researchgate.net.

Table 1: Experimental Standard Molar Enthalpies of Combustion (ΔcHm°) for Selected Acetylthiophene Derivatives

| Compound Name | Physical State | ΔcHm° (kJ·mol⁻¹) |

| 2-Acetyl-3-methylthiophene | Liquid | Data not available in snippets |

| 2-Acetyl-4-methylthiophene | Liquid | Data not available in snippets |

| 2-Acetyl-5-methylthiophene | Liquid | Data not available in snippets |

| 3-Acetyl-2-methyl-5-phenylthiophene | Crystalline | Data not available in snippets |

Note: Specific values from the cited source were not available in the provided search snippets.

The enthalpies of vaporization and sublimation are key parameters for converting condensed-phase thermochemical data to the gas phase, which is essential for theoretical comparisons. For isomers of this compound, these values have been obtained through techniques like high-temperature Calvet microcalorimetry and the Knudsen effusion mass-loss technique mdpi.comacs.org. For example, the standard molar enthalpy of vaporization for 3-acetyl-2,5-dimethylthiophene (B1297827) has been reported as 61.3 ± 1.3 kJ·mol⁻¹ acs.org.

The standard molar enthalpy of sublimation for crystalline compounds, such as 3-acetyl-2-methyl-5-phenylthiophene, has been derived from the temperature dependence of their vapor pressures mdpi.com.

Table 2: Experimental Standard Molar Enthalpies of Vaporization (ΔlgHm°) and Sublimation (ΔcrgHm°) for Selected Acetylthiophene Derivatives at 298.15 K

| Compound Name | Phase Transition | ΔHm° (kJ·mol⁻¹) |

| 3-Acetyl-2,5-dimethylthiophene | Vaporization | 61.3 ± 1.3 acs.org |

| 3-Acetyl-2-methyl-5-phenylthiophene | Sublimation | 108.9 ± 0.4 mdpi.com |

| 2-Acetyl-3-methylthiophene | Vaporization | Data not available in snippets |

| 2-Acetyl-4-methylthiophene | Vaporization | Data not available in snippets |

| 2-Acetyl-5-methylthiophene | Vaporization | Data not available in snippets |

The gas-phase enthalpy of formation (ΔfHm°(g)) is a fundamental thermochemical property that reflects the intrinsic stability of a molecule. For isomers of the target compound, these values have been derived from experimental enthalpies of combustion and vaporization/sublimation mdpi.comacs.org. For instance, the standard molar enthalpy of formation in the gaseous phase for 3-acetyl-2,5-dimethylthiophene at 298.15 K is reported as -(123.2 ± 2.7) kJ·mol⁻¹ acs.org.

Computational chemistry, using high-level ab initio methods like G2 and G3 theory, has also been employed to calculate the gas-phase enthalpies of formation for acetylthiophene isomers acs.org. These theoretical calculations are often in good agreement with experimental data and can be used to predict the properties of compounds for which experimental data is unavailable.

Table 3: Experimental and Calculated Gas-Phase Standard Molar Enthalpies of Formation (ΔfHm°(g)) for Selected Acetylthiophene Derivatives at 298.15 K

| Compound Name | ΔfHm°(g) (kJ·mol⁻¹) (Experimental) |

| 3-Acetyl-2,5-dimethylthiophene | -(123.2 ± 2.7) acs.org |

| 2-Acetyl-3-methylthiophene | Data not available in snippets |

| 2-Acetyl-4-methylthiophene | Data not available in snippets |

| 2-Acetyl-5-methylthiophene | Data not available in snippets |

| 2-Acetylthiophene (B1664040) | Data not available in snippets |

| 3-Acetylthiophene (B72516) | Data not available in snippets |

The relative thermodynamic stabilities of acetylthiophene isomers can be inferred from their gas-phase enthalpies of formation. For the parent acetylthiophenes, experimental and theoretical studies have shown that 2-acetylthiophene is thermodynamically more stable than 3-acetylthiophene acs.org.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms of thiophene (B33073) derivatives. For this compound, DFT calculations at the B3LYP/6-311+G(d,p) level of theory can be used to model the electron density distribution and identify reactive sites acs.org. Such calculations help in predicting the regioselectivity of electrophilic substitution reactions, a common class of reactions for the electron-rich thiophene ring acs.org. The acetyl and methyl groups on the thiophene ring are expected to direct incoming electrophiles acs.org.

Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides quantitative insights into the nucleophilicity and electrophilicity of the molecule acs.org. For thiophene derivatives, computational studies have been used to understand their reactivity in various reactions, including cycloadditions and C-S bond activation processes google.com. For instance, the mechanism of epoxidation of related allylic alcohols has been investigated using DFT, revealing the structures of the transition states frontiersin.org. While not directly on the target compound, these studies showcase the capability of computational chemistry to provide detailed mechanistic insights that are often difficult to obtain experimentally.

Molecular Dynamics Simulations (if applicable to specific applications)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not prominently featured in the searched literature, the technique has been applied to various thiophene derivatives to understand their behavior in different environments.

For example, MD simulations have been used to investigate the adsorption of thiophene derivatives on iron surfaces to evaluate their potential as corrosion inhibitors acs.org. These simulations, often employing force fields like COMPASS, can determine the optimal adsorption geometries of the molecules on a surface acs.org.

In the context of materials science, MD simulations have been used to study the self-assembly and molecular organization of bis-urea substituted thiophene derivatives at a liquid/solid interface rsc.org. Furthermore, MD simulations have been instrumental in studying the conformational changes and interactions of thiophene-containing compounds with biological targets, such as in the development of anticancer agents mdpi.com. Ab initio molecular dynamics has also been used to study the photochemistry of thiophene itself, revealing complex relaxation pathways after photoexcitation researchgate.net. These examples highlight the versatility of MD simulations in providing atomic-level insights into the dynamic behavior of thiophene-based systems.

Applications in Advanced Materials and Chemical Synthesis

Role as a Versatile Synthetic Building Block

The unique chemical structure of 5-Acetyl-2,3-dimethylthiophene, featuring a reactive acetyl group and a modifiable thiophene (B33073) ring, makes it a valuable precursor and intermediate in organic synthesis. The thiophene nucleus itself is a well-established entity in heterocyclic chemistry, known for its presence in a vast library of organic compounds with important industrial and biological properties. espublisher.comresearchgate.net

This compound is an effective starting material for synthesizing more complex heterocyclic systems. The acetyl group provides a reactive site for condensation and cyclization reactions, enabling the construction of fused ring systems or the attachment of other heterocyclic moieties.

For instance, acetylthiophene derivatives can be key starting materials in the synthesis of pyrazole and thiazole heterocycles. nih.gov A typical synthetic route involves the initial reaction of the acetyl group. For example, condensation of an acetylthiophene with a hydrazine (B178648) derivative can lead to the formation of a hydrazone, which can then be cyclized to form a pyrazole ring. nih.govhilarispublisher.com Similarly, reaction with thiosemicarbazide (B42300) followed by cyclization with a phenacyl bromide can yield a thiazole ring attached to the thiophene core. nih.gov These multi-step syntheses demonstrate the compound's utility in building hybrid molecules that combine the properties of thiophene with other important heterocyclic scaffolds like pyrazole and thiazole. nih.gov Such complex structures are of significant interest in medicinal chemistry and materials science. researchgate.netchim.it

Beyond forming adjacent heterocyclic rings, this compound serves as an intermediate for larger, functional organic scaffolds. Thiophene-based structures are particularly attractive in drug development due to their versatile pharmacological properties and their ability to act as reactive analogs of benzene (B151609). mdpi.com The thiophene ring's aromaticity and planarity can enhance binding to biological receptors. mdpi.com

The compound can be used to create larger molecular frameworks, such as thiophene-based azo scaffolds, which have applications as dyes and in various industrial products. espublisher.comespublisher.com The synthesis of these scaffolds often involves modifying the thiophene ring or using the acetyl group as a handle to link to other molecular units, thereby constructing a larger, functional assembly. researchgate.net

Applications in Optoelectronic and Energy Materials

The electronic properties of the thiophene ring make its derivatives, including this compound, suitable for use in optoelectronic and energy applications. These range from enhancing solar cell efficiency to forming the basis of photoswitchable molecules.

In the field of photovoltaics, Lewis base additives are used to improve the quality of perovskite films, which are crucial for the performance of perovskite solar cells (PSCs). researchgate.netncku.edu.tw These additives can passivate defects and control crystal growth, leading to higher efficiency and stability. acs.orgrsc.org

A study on 3-Acetyl-2,5-dimethylthiophene (B1297827) (an isomer of the subject compound) demonstrated its effectiveness as a dual-functional additive in methylammonium lead iodide (MAPbI₃) perovskite. acs.orgacs.org The oxygen atom in the acetyl group and the sulfur atom in the thiophene ring can act as Lewis base sites, interacting with the lead ions (Pb²⁺) in the perovskite. acs.org This interaction helps in two key ways:

Crystallization Control : The additive forms an intermediate adduct with PbI₂, slowing down the rapid crystallization of the perovskite. This leads to the formation of more uniform films with larger grain sizes and fewer defects. researchgate.netacs.org

Trap State Passivation : The additive can passivate positively charged defects, such as under-coordinated Pb²⁺ ions, on the perovskite surface. This passivation reduces non-radiative recombination centers, leading to a longer charge carrier lifetime and improved device performance. rsc.orgacs.org

The inclusion of this acetyl-dimethylthiophene additive resulted in a significant enhancement in power conversion efficiency (PCE) from 17.47% for the pristine device to 19.03% for the device with the additive. acs.org

Table 1: Performance of Perovskite Solar Cells with and without Acetyl-dimethylthiophene (ADT) Additive

| Additive Concentration | JSC (mA/cm²) | VOC (V) | FF (%) | PCE (%) |

|---|---|---|---|---|

| 0% (Pristine) | 22.86 | 1.06 | 72.1 | 17.47 |

| 0.6% ADT | 22.89 | 1.13 | 73.6 | 19.03 |

Data sourced from a study on 3-Acetyl-2,5-dimethylthiophene. acs.org

Dithienylethene derivatives are a prominent class of photochromic molecules, meaning they can reversibly change their structure and color upon exposure to light. rsc.org These molecular switches are synthesized from thiophene precursors and are used in applications such as optical data storage and molecular electronics. digitellinc.com

Corrosion Inhibition Studies (of derivatives)

Thiophene derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel and aluminum, particularly in acidic environments. frontiersin.orgresearchgate.netrsc.org Their inhibitory action stems from the ability of the organic molecules to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. nih.gov The presence of heteroatoms like sulfur, nitrogen, and oxygen, with their lone pairs of electrons, is crucial for this adsorption process. researchgate.netrsc.org

While this compound itself is not typically used directly, its derivatives are highly effective. For example, condensation of the acetyl group with thiosemicarbazide produces acetylthiophene thiosemicarbazone. researchgate.net This derivative contains additional nitrogen and sulfur atoms, enhancing its ability to coordinate with metal atoms on the surface and form a stable, protective film. researchgate.net

Studies on various thiophene derivatives have shown high inhibition efficiencies. For instance, 2-ethylamine thiophene reached an efficiency of 98% at a concentration of 5x10⁻³M for steel in sulfuric acid. researchgate.net Other studies on novel bithiophene derivatives have reported inhibition efficiencies exceeding 96% for carbon steel in hydrochloric acid. nih.gov These derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov

Table 2: Examples of Thiophene Derivatives and their Corrosion Inhibition Efficiency

| Inhibitor Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

|---|---|---|---|

| 2-ethylamine thiophene | Steel | 0.5 M H₂SO₄ | 98.0 |

| 2,5-bis[2-thienyl]-1,3,4-thiadiazole | Mild Steel | H₂SO₄ | High (concentration-dependent) |

| 4-([2,2′:5′,2′′-terthiophen]-5-yl)-2-fluorobenzamidine HCl | Carbon Steel | 1 M HCl | 95.6 |

| 5′-(4-amidino-3-fluorophenyl)-[2,2′-bithiophene]-5-carboxamidine di-HCl | Carbon Steel | 1 M HCl | 96.9 |

Data compiled from multiple studies on various thiophene derivatives. researchgate.netnih.govjmaterenvironsci.com

Other Materials Science Applications

There is currently no available research data on the specific applications of this compound in other areas of materials science.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound like 5-Acetyl-2,3-dimethylthiophene, both gas and liquid chromatography offer robust and reliable methods for analysis.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometry (MS) detector, is a powerful tool for the analysis of volatile and semi-volatile compounds such as this compound. In a study focused on detecting prohibited flavor compounds in foodstuffs, a GC-tandem mass spectrometry (GC-MS/MS) method was developed for the simultaneous identification and quantification of a group of compounds including the closely related 3-acetyl-2,5-dimethylthiophene (B1297827). researchgate.net This approach offers excellent selectivity and sensitivity, which is essential when analyzing complex food matrices. researchgate.net

The method's validation included assessing linearity, limits of detection (LODs), and limits of quantification (LOQs). For the target analytes, a good linear relationship was observed, with correlation coefficients (R²) greater than 0.999. researchgate.net The instrumental LODs were determined by identifying the lowest concentration that produced a signal-to-noise ratio of at least 3. researchgate.net Similarly, the LOQs were established based on a signal-to-noise ratio of 10 or higher in spiked blank samples. researchgate.net The average recoveries of the flavor compounds from various food matrices like beef jerky, cod liver oil, and candy were found to be in the range of 80.2% to 110.6%. researchgate.net

Table 1: Illustrative GC-MS/MS Parameters for Thiophene (B33073) Analysis

| Parameter | Value |

| Column | Capillary column suitable for flavor compounds (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key analytical technique, particularly suitable for compounds that may not be sufficiently volatile for GC or are thermally sensitive. A novel method combining HPLC with advanced sample preparation techniques has been established for the extraction and purification of 3-acetyl-2,5-dimethylthiophene from fast food noodle samples. tandfonline.com This method demonstrated high efficiency and reliability for the determination of the compound in complex food matrices. tandfonline.com

The linearity of the calibration curves for this method was established in the range of 0.5–100 µg/mL, with a high correlation coefficient (R² = 0.9969). tandfonline.com The method's accuracy was confirmed with relative recoveries ranging from 95.7% to 101.2%, and the precision was demonstrated by relative standard deviations between 2.6% and 4.8% for replicate analyses. tandfonline.com

Table 2: Illustrative HPLC Conditions for Thiophene Analysis

| Parameter | Value |

| Column | C18 reversed-phase column |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | Determined by the UV absorbance maximum of the compound |

| Column Temperature | 30 °C |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow to isolate the target analyte from the sample matrix, remove interferences, and pre-concentrate the analyte to a level suitable for instrumental analysis.

Cloud Point Extraction (CPE)

Cloud Point Extraction (CPE) is an environmentally friendly sample preparation technique that utilizes the phase-changing behavior of surfactants in aqueous solutions. mdpi.com This method is based on the principle that when a surfactant solution is heated above a specific temperature, known as the cloud point temperature, it becomes turbid and separates into a small, surfactant-rich phase and a larger aqueous phase. mdpi.com The analyte, due to its interaction with the surfactant micelles, gets concentrated in the surfactant-rich phase. mdpi.com

In a novel approach for the analysis of 3-acetyl-2,5-dimethylthiophene, an acid-base-induced cloud point extraction (AB-CPE) was employed. tandfonline.com This technique utilized a pH-dependent phase separation based on the reaction of a medium-chain saturated fatty acid (n-octanoic acid) and a nonionic surfactant (TMN-6) by adjusting the pH of the solution. tandfonline.com

Table 3: Key Parameters for Cloud Point Extraction of Thiophenes

| Parameter | Typical Condition |

| Surfactant | Nonionic surfactant (e.g., TMN-6) |

| Co-surfactant/Phase-forming agent | Medium-chain fatty acid (e.g., n-octanoic acid) |

| pH Adjustment | Acid-base induced |

| Equilibration Temperature | Above the cloud point temperature |

| Centrifugation | To facilitate phase separation |

Magnetic Solid-Phase Extraction (MSPE)

Magnetic Solid-Phase Extraction (MSPE) is a sample preparation technique that employs magnetic nanoparticles as the sorbent material. mdpi.com This method simplifies the extraction process as the sorbent, along with the adsorbed analyte, can be easily and quickly separated from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. mdpi.com

In the analysis of 3-acetyl-2,5-dimethylthiophene, MSPE was used as a purification step prior to CPE. tandfonline.com Fe₃O₄@SiO₂ nanoparticles were utilized to adsorb and remove grease and other interfering impurities from the sample matrix. tandfonline.com The sample supernatant was then subjected to the AB-CPE procedure for the extraction and preconcentration of the target analyte. tandfonline.com This combined MSPE-AB-CPE approach proved to be a simple and effective method for the purification and extraction of the thiophene derivative from complex food samples. tandfonline.com

Table 4: Typical Parameters for Magnetic Solid-Phase Extraction

| Parameter | Description |

| Magnetic Sorbent | Fe₃O₄@SiO₂ nanoparticles |

| Sorbent Amount | Optimized for sample volume and analyte concentration |

| Extraction Time | Sufficient time for analyte adsorption onto the magnetic nanoparticles |

| Separation | External magnet |

| Elution | Appropriate solvent to desorb the analyte from the sorbent |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Currently, detailed synthetic procedures specifically optimized for 5-Acetyl-2,3-dimethylthiophene are not extensively reported. Future research should prioritize the development of efficient and environmentally benign synthetic methodologies.

A primary avenue for exploration is the Friedel-Crafts acylation of 2,3-dimethylthiophene (B3031705). While this is a classical method for the acylation of aromatic and heteroaromatic compounds, research could focus on optimizing reaction conditions to favor the formation of the 5-acetyl isomer. This would involve a systematic study of various Lewis acid catalysts, solvent systems, and reaction temperatures to maximize regioselectivity and yield.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. nih.gov This could involve exploring solid acid catalysts or zeolites to replace traditional, more hazardous Lewis acids, thereby simplifying purification and minimizing waste. nih.gov The use of microwave-assisted synthesis could also be investigated to potentially reduce reaction times and improve energy efficiency.

Another promising approach is the application of modern cross-coupling reactions. Methodologies such as the Stille or Suzuki coupling could be adapted. For instance, a 5-halo-2,3-dimethylthiophene derivative could be coupled with an acetyl-containing organometallic reagent. This would offer a highly modular and regioselective route to the target compound.

Exploration of Advanced Reactivity Profiles

The reactivity of this compound is anticipated to be rich and varied, stemming from the interplay of the electron-rich dimethylthiophene ring and the electron-withdrawing acetyl group. Future studies should aim to systematically map out its reactivity.

The carbonyl group offers a key site for a wide range of transformations. Classical reactions such as reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and conversion to imines or hydrazones could be explored to generate a library of new derivatives. mdpi.com More advanced methodologies, such as asymmetric reductions or catalytic additions to the carbonyl group, would provide access to chiral derivatives with potential applications in asymmetric synthesis or as chiral ligands.

The thiophene (B33073) ring itself presents opportunities for further functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, could be investigated. The directing effects of the existing methyl and acetyl substituents would be a key area of study to predict and control the regioselectivity of these reactions. Additionally, modern C-H activation and functionalization techniques could provide direct and atom-economical routes to introduce new substituents at specific positions on the thiophene ring. acs.org

Expansion into Emerging Materials Science Fields

Thiophene-based materials are at the forefront of research in organic electronics and photonics due to their excellent semiconducting and fluorescent properties. researchgate.netrsc.org this compound represents a valuable, yet untapped, building block for the synthesis of novel functional materials.

Future research could focus on the synthesis of conjugated polymers incorporating the this compound unit. The presence of the acetyl group could be used to tune the electronic properties of the resulting polymer, potentially leading to materials with tailored band gaps and charge transport characteristics for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). wiley-vch.de

The carbonyl functionality also provides a handle for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer backbone. This could be used to modulate solubility, solid-state packing, and interfacial properties, which are all critical for device performance. Furthermore, the development of covalent organic frameworks (COFs) incorporating this thiophene derivative could lead to new porous materials with interesting electronic and catalytic properties. pnas.org

Deeper Computational Insights into Molecular Behavior

Given the limited experimental data, computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound. Future research should leverage theoretical methods to guide experimental work.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and frontier molecular orbital (HOMO-LUMO) energies. researchgate.net This information is crucial for predicting its electronic and optical properties and for understanding its behavior in electronic devices. Computational studies can also predict the regioselectivity of electrophilic substitution reactions by analyzing the stability of the intermediate carbocations. acs.org

Molecular modeling can be used to simulate the interactions of this compound-based polymers and materials. This can provide insights into their solid-state morphology and charge transport properties, aiding in the rational design of new materials with enhanced performance.

Design and Synthesis of Functional Derivatives for Specific Chemical Applications

The structural features of this compound make it an attractive scaffold for the design and synthesis of functional derivatives with targeted applications.

One promising area is the development of novel chalcone (B49325) derivatives . Chalcones, which can be synthesized through the condensation of an acetophenone (B1666503) with an aromatic aldehyde, are known to exhibit a wide range of biological activities. researchgate.netacs.org Synthesizing chalcones from this compound could lead to new compounds with potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Acetyl-2,3-dimethylthiophene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acetylation of 2,3-dimethylthiophene using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Optimization includes controlling temperature (0–5°C for regioselectivity), stoichiometric ratios (excess acetylating agent), and inert atmospheres to minimize side reactions. Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical. Yields can vary (40–70%) depending on substituent steric effects and electronic factors .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer :

- NMR : ¹H NMR resolves methyl (δ 2.1–2.5 ppm) and acetyl protons (δ 2.6–2.8 ppm). ¹³C NMR confirms acetyl carbonyl (δ ~200 ppm) and thiophene ring carbons. Overlapping signals due to symmetry require 2D techniques (COSY, HSQC).

- IR : Strong C=O stretch (~1680 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).

- Mass Spectrometry : Molecular ion [M⁺] at m/z 154 (C₈H₁₀OS) and fragmentation patterns (e.g., loss of acetyl group).

Cross-referencing with Beilstein entries for analogous thiophenes ensures accurate assignments .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?